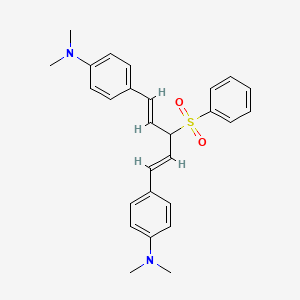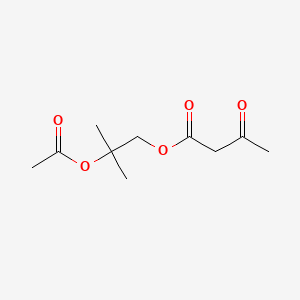
3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester , also known by its chemical formula C10H10D6O5 , is a compound used in proteomics research applications. It is a derivative of butanoic acid with an acetoxy group and a methylpropyl ester group attached to the keto (oxo) position. The deuterium substitution in its structure indicates that some of the hydrogen atoms are replaced by deuterium isotopes .
Synthesis Analysis
The synthetic pathway for this compound involves the esterification of 3-oxobutanoic acid with acetic anhydride in the presence of a suitable catalyst. The reaction proceeds through nucleophilic acyl substitution, resulting in the formation of the ester. Deuterium-labeled reagents can be used to introduce deuterium atoms at specific positions during the synthesis .
Molecular Structure Analysis
The molecular formula C10H10D6O5 indicates ten carbon atoms, ten hydrogen atoms (some of which are deuterium), and five oxygen atoms. The compound’s structure consists of a carbonyl group (C=O) and an acetoxy group (OCOCH3) attached to the central carbon atom. The methylpropyl ester moiety is linked to another carbon atom .
Chemical Reactions Analysis
3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester can participate in various chemical reactions typical of esters and ketones. These include hydrolysis (breaking the ester bond), reduction (conversion of the carbonyl group), and acylation reactions. Researchers often use it as a labeled substrate in metabolic studies .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Stereoselective Reduction
The compound 3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester and its derivatives are used in stereoselective reductions. For instance, marine microalgae have been utilized to convert α- and β-keto esters to their corresponding hydroxy esters. Specifically, Ethyl 2-methyl-3-oxobutanoate was reduced by Nannochloropsis sp. to anti-hydroxy ester with significant diastereo- and enantioselectivity (Ishihara et al., 2001). Another study focused on the stereocontrolled reduction of α-keto esters using a thermophilic actinomycete, where Ethyl 3-methyl-2-oxobutanoate was reduced to (R)-alcohols with high enantiomeric excess (Ishihara et al., 2000).
Catalysis
The compound has also been used in catalytic processes. For instance, asymmetric catalytic hydrogenation of related keto esters has been studied, leading to enantiomerically pure isoprenoid building blocks with high enantiomeric excess (Ostermeier et al., 2003). Similarly, the Michael addition of β-keto esters to 3-buten-2-one was catalyzed by pentacoordinate organosilicate, providing high yields of the products (Tateiwa & Hosomi, 2001).
Structural Analysis and Complex Formation
Structure and Analysis
Studies have also been conducted on the structural aspects of related compounds. For example, the steric structure of fluorinated 2-arylhydrazono-3-oxo esters was investigated using spectroscopic methods and X-ray analysis, revealing the presence of intramolecular hydrogen bonds and isomer configurations (Khudina et al., 2009).
Complex Formation
Transition metal complexes involving ketoesters similar to 3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester were synthesized and characterized, showing significant antimicrobial activity (Raman, Thangaraja, & Raja, 2005).
Eigenschaften
IUPAC Name |
(2-acetyloxy-2-methylpropyl) 3-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-7(11)5-9(13)14-6-10(3,4)15-8(2)12/h5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUSSQJYTJBVNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCC(C)(C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652665 |
Source


|
| Record name | 2-(Acetyloxy)-2-methylpropyl 3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester | |
CAS RN |
106685-66-9 |
Source


|
| Record name | 2-(Acetyloxy)-2-methylpropyl 3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

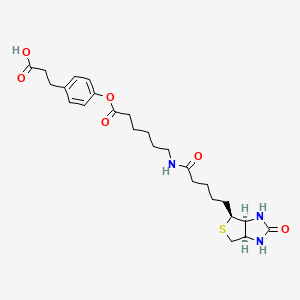
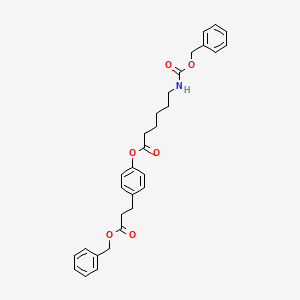

![2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B562417.png)
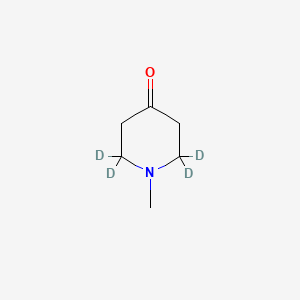
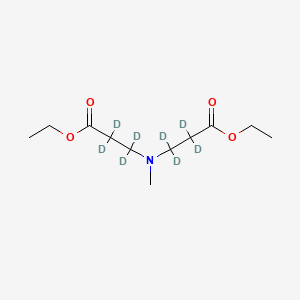
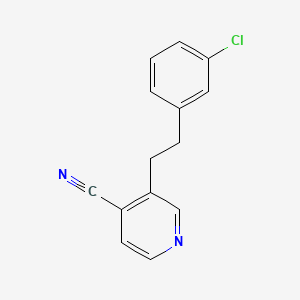
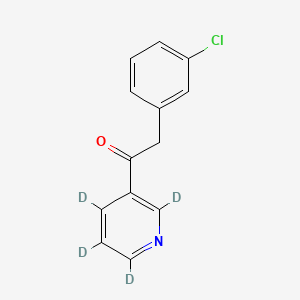

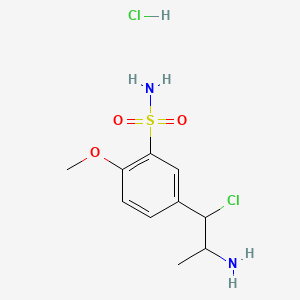
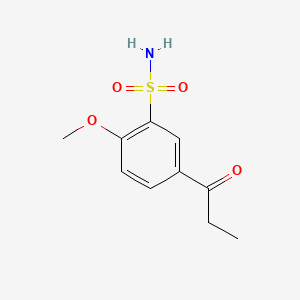
![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-4-amine](/img/structure/B562432.png)
